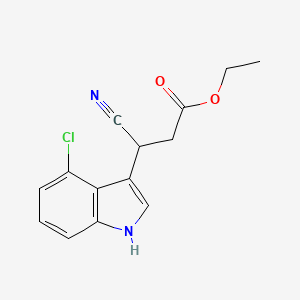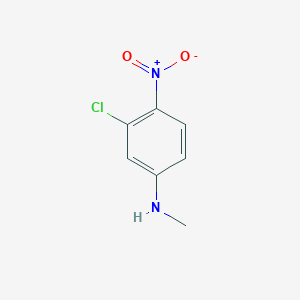
3-Chloro-N-methyl-4-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position, a nitro group at the 4-position, and a methyl group on the nitrogen atom. This compound is of interest due to its applications in various fields, including pharmaceuticals, dyes, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-methyl-4-nitroaniline typically involves a multi-step process. One common method starts with the nitration of 3-chloroaniline to introduce the nitro group at the 4-position. This is followed by methylation of the amino group using formaldehyde and a reducing agent such as sodium borohydride .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but optimized for large-scale operations. The nitration step is carried out using concentrated nitric acid and sulfuric acid, while the methylation step employs formaldehyde in the presence of a catalyst to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-N-methyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Reduction: 3-Chloro-N-methyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-N-methyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents.
Wirkmechanismus
The mechanism of action of 3-Chloro-N-methyl-4-nitroaniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chlorine and methyl groups influence its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-4-nitroaniline: Lacks the methyl group on the nitrogen atom.
N-Methyl-4-nitroaniline: Lacks the chlorine atom at the 3-position.
4-Chloro-3-nitroaniline: Similar structure but different substitution pattern.
Uniqueness: 3-Chloro-N-methyl-4-nitroaniline is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both electron-withdrawing (nitro and chlorine) and electron-donating (methyl) groups makes it a versatile intermediate in various chemical reactions .
Eigenschaften
CAS-Nummer |
60498-58-0 |
|---|---|
Molekularformel |
C7H7ClN2O2 |
Molekulargewicht |
186.59 g/mol |
IUPAC-Name |
3-chloro-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C7H7ClN2O2/c1-9-5-2-3-7(10(11)12)6(8)4-5/h2-4,9H,1H3 |
InChI-Schlüssel |
AUTBIFQEVFTCCR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC(=C(C=C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



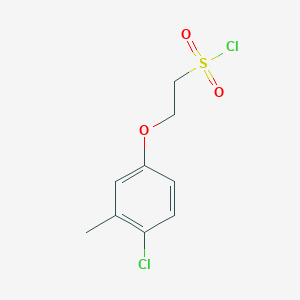

![1-(Bicyclo[2.2.2]octan-2-yl)ethanamine](/img/structure/B13478737.png)
![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13478753.png)
![3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13478758.png)
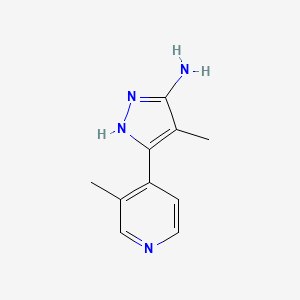
![2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13478770.png)
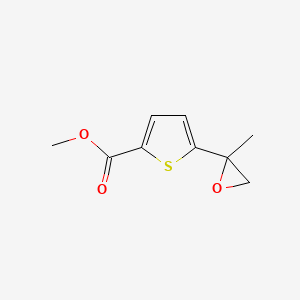
![rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine](/img/structure/B13478780.png)

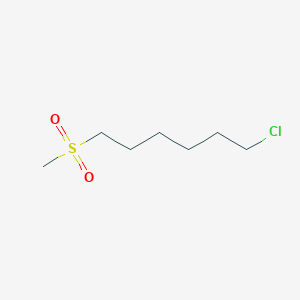
![5-[(3-Amino-1-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478796.png)
